molecular formula C18H17N3O5 B14955406 6-{[4-(2-furylcarbonyl)piperazino]carbonyl}-2H-1,4-benzoxazin-3(4H)-one

6-{[4-(2-furylcarbonyl)piperazino]carbonyl}-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B14955406
M. Wt: 355.3 g/mol
InChI Key: GYRRESKLELUISR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-{[4-(2-furylcarbonyl)piperazino]carbonyl}-2H-1,4-benzoxazin-3(4H)-one is a complex organic compound that features a benzoxazinone core structure

Preparation Methods

The synthesis of 6-{[4-(2-furylcarbonyl)piperazino]carbonyl}-2H-1,4-benzoxazin-3(4H)-one typically involves multiple steps. The synthetic route generally starts with the preparation of the benzoxazinone core, followed by the introduction of the piperazine and furan moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

6-{[4-(2-furylcarbonyl)piperazino]carbonyl}-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-{[4-(2-furylcarbonyl)piperazino]carbonyl}-2H-1,4-benzoxazin-3(4H)-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, interacting with biological targets.

    Medicine: It could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-{[4-(2-furylcarbonyl)piperazino]carbonyl}-2H-1,4-benzoxazin-3(4H)-one involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

6-{[4-(2-furylcarbonyl)piperazino]carbonyl}-2H-1,4-benzoxazin-3(4H)-one can be compared with other similar compounds, such as:

These compounds share structural similarities but may differ in their chemical properties and biological activities. The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties.

Properties

Molecular Formula

C18H17N3O5

Molecular Weight

355.3 g/mol

IUPAC Name

6-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-4H-1,4-benzoxazin-3-one

InChI

InChI=1S/C18H17N3O5/c22-16-11-26-14-4-3-12(10-13(14)19-16)17(23)20-5-7-21(8-6-20)18(24)15-2-1-9-25-15/h1-4,9-10H,5-8,11H2,(H,19,22)

InChI Key

GYRRESKLELUISR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=CC3=C(C=C2)OCC(=O)N3)C(=O)C4=CC=CO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.